2-{[(tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoic acid
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Overview
Description
Reagents: 5-(methoxycarbonyl)furan, a suitable coupling agent.
Conditions: Typically, a condensation reaction under inert atmosphere.
Industrial Production Methods: Scaling up the production of this compound involves:
Continuous Flow Chemistry:
Efficient for handling high volumes.
Ensures consistent quality and yield.
Crystallization:
Purifies the final product.
Ensures high purity levels needed for subsequent applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Boc Protection:
Reagents: tert-Butyl chloroformate, an amino acid.
Conditions: Basic medium, usually in the presence of a base such as triethylamine.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis:
Conditions: Acidic or basic conditions.
Products: Removal of Boc group, yielding a free amine.
Amidation:
Conditions: Coupling agents like EDCI or HATU.
Products: Formation of peptide bonds.
Oxidation:
Conditions: Oxidizing agents like KMnO4.
Products: Modified furan ring.
Acids: HCl, TFA.
Bases: NaOH, KOH.
Coupling Agents: EDCI, HATU.
Oxidizing Agents: KMnO4, PCC.
Deprotected Amines: Via hydrolysis.
Peptides: Through amidation reactions.
Oxidized Furans: Via oxidation processes.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Integral in creating longer peptide chains.
Bioconjugation: Used to attach bioactive molecules to polymers.
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its structural resemblance to natural substrates.
Drug Development: Explored in the synthesis of small molecule drugs.
Prodrug Formulation: Studied for its ability to protect functional groups until activation in the body.
Material Science: Applied in the development of new materials with specific reactivity patterns.
Mechanism of Action
2-{[(tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoic acid exerts its effects primarily through the interaction of its amino and furan groups. The Boc protecting group ensures stability during reactions until its strategic removal:
Molecular Targets: Enzymes with active sites accommodating the compound's structure.
Pathways: Inhibition or activation of metabolic pathways depending on its derivatives.
Comparison with Similar Compounds
Compared to other amino acid derivatives, this compound's uniqueness lies in its furan ring and Boc protection group, which offer distinct reactivity and stability advantages. Other similar compounds include:
N-Boc-protected amino acids: Similar protection mechanism.
Furan-containing amino acids: Shares reactive furan moiety.
Methoxycarbonyl derivatives: Analogous ester functionality.
In essence, 2-{[(tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoic acid is a versatile and valuable compound in synthetic chemistry, with wide-ranging applications spanning from fundamental research to industrial production.
Properties
CAS No. |
2273067-69-7 |
---|---|
Molecular Formula |
C14H19NO7 |
Molecular Weight |
313.3 |
Purity |
95 |
Origin of Product |
United States |
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